molecular formula C10H7Cl3N2O B2973249 7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one CAS No. 726160-25-4

7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2973249
M. Wt: 277.53
InChI Key: SSYFWLCJGRRQPZ-UHFFFAOYSA-N
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Description

“7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the CAS Number: 726160-25-4 . It has a molecular weight of 277.54 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl3N2O/c1-5-7(12)3-8(13)10-14-6(4-11)2-9(16)15(5)10/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.54 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Applications

  • Efficient Synthesis Techniques

    Research has demonstrated efficient synthetic routes to create pyrido[1,2-a]pyrimidine derivatives, including the use of microwave irradiation to obtain potentially bioactive compounds. This methodology offers a rapid and effective way to synthesize complex molecules with potential applications in drug discovery and development (Serge Djekou et al., 2006).

  • Antimicrobial Activities

    Some derivatives of pyrido[1,2-a]pyrimidines have been synthesized and tested for their antimicrobial properties. These compounds show promise as potential antimicrobial agents, indicating their relevance in the development of new treatments for infections (A. Abdel-rahman et al., 2002).

  • Antibacterial and Antifungal Properties

    New pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showed good antibacterial and antifungal activities. These findings suggest the potential of pyrido[1,2-a]pyrimidine compounds in developing new antimicrobial drugs (A. Hossan et al., 2012).

Chemical Structure and Properties

  • Cation Tautomerism and Crystal Structure Analysis

    Studies on the cation tautomerism and crystal structure of pyrido[1,2-a]pyrimidine derivatives have provided insights into their structural characteristics. This research is crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry (A. Rajam et al., 2017).

  • Crystal Structure of Pyrido[1,2-a]pyrimidin-4-one Derivatives

    Another study focused on the crystal structure and spectral characteristics of pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting the importance of structural analysis in the development of pharmaceuticals and materials with specific properties (O. Koval’chukova et al., 2004).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product link provided .

properties

IUPAC Name

7,9-dichloro-2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O/c1-5-7(12)3-8(13)10-14-6(4-11)2-9(16)15(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYFWLCJGRRQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=NC(=CC(=O)N12)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one

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